molecular formula C16H21N5O2 B2601711 1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea CAS No. 2320178-42-3

1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

Cat. No.: B2601711
CAS No.: 2320178-42-3
M. Wt: 315.377
InChI Key: IIVNZLMXLZADQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an oxane ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Formation of the triazole ring: This can be accomplished through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling to form the urea derivative: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications as a drug candidate for various diseases.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-3-[1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl]urea: A similar compound with a different triazole isomer.

    1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,4-triazol-2-yl)ethyl]urea: Another isomer with a different triazole ring.

    1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiourea: A thiourea derivative with similar structural features.

Uniqueness

1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its oxane ring, phenyl group, and triazole ring provide a versatile scaffold for further functionalization and exploration in various applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-16(19-14-6-10-23-11-7-14)20-15(12-21-17-8-9-18-21)13-4-2-1-3-5-13/h1-5,8-9,14-15H,6-7,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNZLMXLZADQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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